molecular formula C21H24ClNO6S B11644669 Diethyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11644669
M. Wt: 453.9 g/mol
InChI Key: XICDOXYVMHKAMP-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C21H24ClNO6S

Molecular Weight

453.9 g/mol

IUPAC Name

diethyl 5-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H24ClNO6S/c1-6-27-20(25)16-13(5)18(21(26)28-7-2)30-19(16)23-15(24)10-29-14-8-11(3)17(22)12(4)9-14/h8-9H,6-7,10H2,1-5H3,(H,23,24)

InChI Key

XICDOXYVMHKAMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The Paal–Knorr reaction is another method used for the synthesis of thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2,4-DIETHYL 5-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific enzymes or receptors,

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